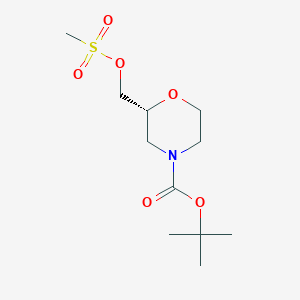

(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVBBUBQPDCXCJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Morpholine Nitrogen

The morpholine-4-carboxylic acid or morpholine itself is first protected on the nitrogen atom using tert-butyl dicarbonate (Boc2O) under basic conditions, typically with triethylamine or a similar base, to yield the tert-butyl carbamate derivative. This step ensures the nitrogen is masked to prevent side reactions during subsequent functionalization.

Introduction of the Hydroxymethyl Group at the 2-Position

The 2-position hydroxymethyl group can be introduced by selective hydroxymethylation or by starting from a 2-hydroxymethylmorpholine derivative. Literature examples suggest that stereoselective synthesis can be achieved by using chiral starting materials or chiral catalysts to obtain the (R)-enantiomer specifically.

Conversion of Hydroxyl to Methylsulfonyl (Mesylate) Group

The key step involves converting the 2-hydroxymethyl substituent into a methylsulfonyl ester (mesylate), a good leaving group for further substitution or elimination reactions. This is typically performed by reacting the hydroxyl-containing intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane at low temperatures (0 °C to room temperature). The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfonyl chloride, forming the mesylate ester.

Based on analogous compounds and related sulfonate preparations, the following data summarizes typical reaction conditions and yields:

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc protection: Morpholine + Boc2O + base | Dichloromethane | 0 °C to RT | 2–12 h | >90 | Standard carbamate protection |

| 2 | Hydroxymethylation or use of chiral precursor | Varies | Varies | Varies | Variable | Stereoselective control critical |

| 3 | Mesylation: MsCl + base (Et3N or pyridine) | Dichloromethane | 0 °C to RT | 1–4 h | 85–95 | Low temperature to avoid side reactions |

A representative procedure for mesylation is as follows:

- To a stirred solution of (R)-tert-butyl 2-hydroxymethylmorpholine-4-carboxylate (1 equiv) in dry dichloromethane at 0 °C under nitrogen, triethylamine (1.2 equiv) is added.

- Methanesulfonyl chloride (1.1 equiv) is added dropwise over 10–15 minutes.

- The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2–3 hours.

- The reaction progress is monitored by TLC or HPLC.

- Upon completion, the reaction is quenched with water, and the organic layer is separated.

- The organic phase is washed with aqueous acid, water, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization to afford the mesylate product in high purity and yield.

- NMR Spectroscopy: The mesylate methyl group typically appears as a singlet near 3.0 ppm in ^1H NMR; the tert-butyl group appears as a singlet near 1.4 ppm.

- Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight plus proton.

- Melting Point: Depending on purity and crystallinity, melting points range around 100–130 °C for similar compounds.

- Chirality: Optical rotation or chiral HPLC can confirm the (R)-configuration.

- The choice of base and solvent significantly affects the yield and purity of the mesylate.

- Low temperature during mesylation reduces side reactions such as elimination or over-sulfonylation.

- Using freshly distilled solvents and dry conditions improves reproducibility.

- Stereochemical integrity is maintained when starting from enantiomerically pure hydroxymethyl morpholine derivatives.

- Literature examples indicate yields typically range from 85% to 95% for the mesylation step, with overall synthetic routes optimized for scalability in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

The compound exhibits notable biological activities, making it a candidate for medicinal chemistry:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. The methylsulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Anticancer Potential : Preliminary studies suggest its potential to affect signaling pathways associated with cancer progression, providing avenues for cancer research and therapy development.

- Biochemical Probes : Utilized in biochemical assays to study enzyme mechanisms due to its selective interaction with biological targets.

Pharmaceutical Development

The unique structure of (R)-tert-butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate makes it valuable in drug discovery and development:

- Lead Compound : Its properties can serve as a lead compound for developing new pharmaceuticals targeting specific diseases, particularly those involving enzyme dysfunctions .

- Formulation Studies : Investigated for its role in drug formulations where its solubility and stability properties can enhance drug delivery systems.

Chemical Synthesis

This compound is also used in various chemical syntheses:

- Synthetic Intermediates : Functions as an intermediate in the synthesis of other biologically active compounds, contributing to the development of new synthetic methodologies in organic chemistry .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways related to diabetes. The compound's ability to form covalent bonds with the enzyme's active site was highlighted, showcasing its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

Research indicated that this morpholine derivative exhibited selective cytotoxicity against cancer cell lines. The study explored its mechanism of action, revealing that it interfered with key signaling pathways that regulate cell proliferation and survival.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methylsulfonyl group, in particular, can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The morpholine ring can also interact with various receptors and proteins, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally analogous molecules, focusing on heterocyclic rings, substituents, and functional groups.

Key Differentiators

Ring Structure : Morpholine’s oxygen enhances polarity and hydrogen bonding vs. piperidine’s hydrocarbon ring .

Substituent Reactivity: Mesyloxy groups facilitate substitutions, while hydroxyl or amino groups enable derivatization .

Synthetic Flexibility : Piperidine analogs are easier to functionalize at ethyl positions, whereas morpholine derivatives offer stereochemical control .

Biological Activity

(R)-tert-Butyl 2-(((methylsulfonyl)oxy)-methyl)morpholine-4-carboxylate, identified by its CAS number 503455-76-3, is a morpholine derivative with notable biological activity. This compound features a morpholine ring substituted with a tert-butyl group, a carboxylate group, and a methylsulfonyl group. Its unique structure positions it as a potential candidate for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₁H₂₁NO₆S

- Molecular Weight : 295.35 g/mol

- Purity : Typically ≥ 98% in commercial preparations.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Additionally, the morpholine ring may modulate receptor functions, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that morpholine derivatives can affect signaling pathways associated with cancer progression.

- Biochemical Probes : It is utilized in biochemical assays to study enzyme mechanisms due to its ability to interact selectively with biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : A study demonstrated that this compound could inhibit the activity of certain kinases implicated in cancer cell proliferation. The inhibition was quantified using enzyme assays, showing significant reductions in enzymatic activity at micromolar concentrations.

- Cell Viability Assays : In vitro experiments assessed the cytotoxic effects on cancer cell lines, revealing that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Further research employed techniques such as surface plasmon resonance to elucidate binding affinities between the compound and target proteins, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related morpholine derivatives:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Morpholine ring, tert-butyl group, methylsulfonyl group | Enzyme inhibitor; anticancer properties |

| (R)-tert-Butyl 2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate | Morpholine ring with phenolic substitution | Potential interaction with mutant KIT proteins |

| Tert-butyl 2-hydroxymethylmorpholine-4-carboxylate | Simplified morpholine structure | Less diverse interactions compared to more complex derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.